molecular formula C29H31N3O6 B5005734 9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate

9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate

Cat. No. B5005734
M. Wt: 517.6 g/mol
InChI Key: FXEBIMJHZYWCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EB-1020, and it has been found to possess unique properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

EB-1020 has been extensively studied in scientific research due to its potential applications in the treatment of various diseases. Some of the diseases that EB-1020 has been found to be effective against include Alzheimer's disease, Parkinson's disease, and schizophrenia. EB-1020 has also been studied for its potential use in the treatment of cancer.

Mechanism of Action

EB-1020 exerts its therapeutic effects through its ability to modulate the activity of certain receptors in the brain. Specifically, EB-1020 has been found to bind to the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive function. By modulating the activity of this receptor, EB-1020 is able to improve cognitive function and memory.
Biochemical and Physiological Effects
EB-1020 has been found to have a number of biochemical and physiological effects in the body. For example, studies have shown that EB-1020 can increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. EB-1020 has also been found to reduce the levels of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

EB-1020 has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and has a high level of purity. Additionally, EB-1020 has been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings.
However, there are also some limitations associated with the use of EB-1020 in laboratory experiments. For example, the compound is relatively expensive to produce, which can limit its availability for use in research. Additionally, the complex synthesis process can make it difficult for researchers without specialized knowledge in organic chemistry to work with the compound.

Future Directions

There are several future directions for research on EB-1020. One area of focus is the development of new drugs based on the structure of EB-1020. Researchers are currently exploring the potential of modifying the structure of EB-1020 to improve its therapeutic properties.
Another area of focus is the further characterization of the biochemical and physiological effects of EB-1020. Researchers are working to better understand how the compound modulates the activity of the serotonin 5-HT6 receptor and how this affects cognitive function.
Finally, researchers are also exploring the potential of EB-1020 for use in the treatment of other diseases, such as depression and anxiety. Studies have shown that EB-1020 may have therapeutic effects in these conditions, and further research is needed to fully explore this potential.

Synthesis Methods

EB-1020 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized knowledge in organic chemistry. The final product is obtained as a white crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2.C2H2O4/c1-3-30-25-7-5-4-6-23(25)24-18-20(8-13-26(24)30)19-28-14-16-29(17-15-28)27(31)21-9-11-22(32-2)12-10-21;3-1(4)2(5)6/h4-13,18H,3,14-17,19H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEBIMJHZYWCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C51.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.